molecular formula C25H26N4O5S B11277120 Methyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11277120
M. Wt: 494.6 g/mol
InChI Key: VOOZWTJZFNOTJD-UHFFFAOYSA-N
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Description

Methyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, potentially altering the compound’s biological activity .

Mechanism of Action

The mechanism of action of Methyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its specific combination of the quinazoline and piperazine structures, along with the presence of the thioxo and ester functional groups. This unique structure may confer distinct biological activities and potential therapeutic applications .

Biological Activity

Methyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential pharmaceutical applications due to its intricate structure and diverse functional groups. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H26N4O5S, with a molecular weight of approximately 494.57 g/mol. Its structure includes a piperazine moiety and a tetrahydroquinazoline ring, which are known to influence biological interactions significantly. The presence of the acetylphenyl group suggests potential interactions with various biological targets, making it a candidate for drug development.

Structural Features

FeatureDescription
Piperazine Moiety Associated with various pharmacological activities including anticancer properties.
Tetrahydroquinazoline Ring Known for antibacterial and antifungal effects.
Acetylphenyl Group Enhances interaction with biological targets.

Anticancer Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer activity. Research has shown that Mannich bases derived from similar structural frameworks have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells . The mechanism of action may involve the inhibition of DNA topoisomerase I and interference with cellular proliferation pathways.

Antibacterial and Antifungal Properties

The compound's structural features suggest potential antibacterial and antifungal activities. Studies have reported that related compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, often outperforming standard antibiotics like ampicillin. For example, derivatives of similar structures have shown minimum inhibitory concentrations (MICs) as low as 0.004 mg/mL against sensitive strains .

Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of similar compounds indicates that modifications in the piperazine or tetrahydroquinazoline rings can enhance biological activity. For instance, variations in substituents on the phenyl rings have been correlated with increased potency against specific cancer cell lines .

Study 1: Anticancer Efficacy

A study conducted on Mannich bases revealed that compounds containing piperazine residues exhibited varying degrees of cytotoxicity against prostate cancer cells (PC-3). The best-performing derivatives showed IC50 values ranging from 8.2 to 32.1 μM, indicating promising anticancer potential .

Study 2: Antimicrobial Activity

In another investigation, derivatives of thiazolidinone compounds demonstrated potent antibacterial activity against multiple bacterial strains, including E. coli and S. aureus. The most active compound had an MIC significantly lower than conventional antibiotics, highlighting the potential of structurally similar compounds in antimicrobial therapy .

Properties

Molecular Formula

C25H26N4O5S

Molecular Weight

494.6 g/mol

IUPAC Name

methyl 3-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C25H26N4O5S/c1-16(30)17-3-6-19(7-4-17)27-11-13-28(14-12-27)22(31)9-10-29-23(32)20-8-5-18(24(33)34-2)15-21(20)26-25(29)35/h3-8,15H,9-14H2,1-2H3,(H,26,35)

InChI Key

VOOZWTJZFNOTJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S

Origin of Product

United States

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